molecular formula C19H24N2O2S B256447 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

カタログ番号 B256447
分子量: 344.5 g/mol
InChIキー: VGFIXNVWAGYMSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been used in scientific research to study various biological processes. BTA-EG6 is a potent inhibitor of ubiquitin-specific protease 7 (USP7), which is a deubiquitinase that regulates the stability of several proteins involved in DNA damage response, cell cycle progression, and apoptosis.

作用機序

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide inhibits USP7 by binding to a specific site on the enzyme, which prevents it from deubiquitinating its substrate proteins. This leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. The inhibition of USP7 by N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
The inhibition of USP7 by N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. For example, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to induce the accumulation of p53 and activate the p53-dependent apoptosis pathway. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Additionally, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One advantage of using N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its specificity for USP7, which allows for the selective inhibition of this enzyme without affecting other deubiquitinases. Additionally, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to have good bioavailability and can be administered orally or intravenously. However, one limitation of using N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

将来の方向性

There are several future directions for the use of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in scientific research. One direction is the investigation of the role of USP7 in other biological processes, such as autophagy and immune regulation. Another direction is the development of more potent and selective USP7 inhibitors based on the structure of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide. Additionally, the combination of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide with other chemotherapeutic agents may lead to improved cancer treatment outcomes.

合成法

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of triethylamine and dichloromethane. The resulting intermediate is then coupled with 6-aminohexanoic acid to form the final product, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide.

科学的研究の応用

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used in various scientific research studies to investigate the role of USP7 in different biological processes. For example, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used to study the effect of USP7 inhibition on the DNA damage response pathway, which is critical for maintaining genomic stability and preventing cancer development. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been used to investigate the role of USP7 in regulating the stability of several oncoproteins, such as MDM2, which is a negative regulator of the tumor suppressor protein p53.

特性

製品名

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

分子式

C19H24N2O2S

分子量

344.5 g/mol

IUPAC名

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C19H24N2O2S/c1-19(2,3)12-9-10-14-16(11-12)24-18(20-14)21-17(22)13-7-5-6-8-15(13)23-4/h5-8,12H,9-11H2,1-4H3,(H,20,21,22)

InChIキー

VGFIXNVWAGYMSR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3OC

正規SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。